molecular formula C5H9N3O2 B1405074 5-(dimethoxymethyl)-1H-1,2,4-triazole CAS No. 31706-05-5

5-(dimethoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1405074
CAS No.: 31706-05-5
M. Wt: 143.14 g/mol
InChI Key: KCJAPIYDKXODHB-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1H-1,2,4-triazole is a novel chemical building block designed for research and development applications, particularly in medicinal chemistry and material science. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to impart significant biological activity and metabolic stability to molecules . This specific derivative features a dimethoxymethyl functional group, which can enhance solubility and serve as a versatile handle for further chemical modifications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules. The 1,2,4-triazole pharmacophore is found in a wide array of bioactive molecules, including clinically used antifungal agents (e.g., fluconazole, itraconazole) , anticancer drugs (e.g., letrozole, anastrozole) , and antiviral compounds . Its mechanism of action in derived compounds is often tied to interactions with enzymatic targets, such as the inhibition of cytochrome P450 in the case of aromatase inhibitors , or through binding to biological receptors via multiple non-covalent interactions . Beyond pharmaceuticals, 1,2,4-triazoles are gaining prominence in material science, showing potential in the development of energetic materials, metal-organic frameworks (MOFs), and corrosion inhibitors due to their thermal stability and coordination ability . This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(dimethoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-5(10-2)4-6-3-7-8-4/h3,5H,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAPIYDKXODHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethoxymethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(dimethoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds derived from this framework, including 5-(dimethoxymethyl)-1H-1,2,4-triazole, have shown promising antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Research indicates that triazole derivatives exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin and vancomycin .
  • Antifungal Properties : The compound also displays efficacy against fungal pathogens. Triazole derivatives are commonly utilized in antifungal therapies; for example, itraconazole and voriconazole are well-known triazole-based antifungals used clinically .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. Compounds containing this moiety have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For instance:

  • Selectivity Index : Some derivatives have shown a high selectivity index for COX-2 inhibition compared to COX-1, indicating potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Agricultural Applications

Fungicides and Herbicides

The unique properties of triazoles make them suitable candidates for agricultural applications:

  • Fungicidal Activity : Triazole compounds have been developed as fungicides due to their ability to inhibit the growth of pathogenic fungi in crops. Studies indicate that certain derivatives can effectively control fungal diseases in plants while being less toxic to beneficial organisms .
  • Herbicidal Properties : Some triazole derivatives exhibit herbicidal activity against a range of weed species. This application is particularly important in sustainable agriculture practices where selective herbicides are needed to minimize damage to crops .

Material Science Applications

Corrosion Inhibition

The 1,2,4-triazole structure has been explored as a corrosion inhibitor in various industrial applications:

  • Metal Protection : Research shows that triazole compounds can effectively protect metals from corrosion in aggressive environments. The mechanism often involves adsorption onto metal surfaces, forming a protective layer that prevents oxidation .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated a series of synthesized triazole derivatives for their antibacterial activity against MRSA. The results indicated that certain compounds derived from this compound exhibited MIC values as low as 0.25 µg/mL, outperforming several conventional antibiotics .

CompoundMIC (µg/mL)Activity Against
Compound A0.25MRSA
Compound B0.5E. coli
Compound C0.75B. subtilis

Case Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of triazole derivatives, researchers found that specific compounds demonstrated COX-2 inhibition with IC50 values significantly lower than those of traditional NSAIDs. This suggests a potential therapeutic advantage in treating inflammatory conditions with fewer gastrointestinal side effects .

CompoundCOX-2 IC50 (µM)Comparison DrugCOX-2 IC50 (µM)
Triazole Derivative X0.15Celecoxib3.33
Triazole Derivative Y0.20Meloxicam83.7

Mechanism of Action

The mechanism of action of 5-(dimethoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

  • Adamantane-Substituted Triazoles ():
    Compounds like 5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole exhibit high lipophilicity due to the bulky adamantane and terpene moieties, with melting points ranging from 106.6–109.8°C. In contrast, the dimethoxymethyl group in 5-(dimethoxymethyl)-1H-1,2,4-triazole likely reduces melting points and enhances solubility in polar solvents due to its oxygen-rich substituent .

  • Aryl-Substituted Triazoles (): 5-Aryl-1H-1,2,4-triazoles (e.g., 1-(4-methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole) prioritize aromatic and sulfonyl groups for COX-2 inhibition. The dimethoxymethyl group, while less electron-withdrawing than sulfonyl, may improve metabolic stability compared to aryl substituents .

Biological Activity

5-(Dimethoxymethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole moiety is known for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural characteristics of triazoles allow for interactions with various biological targets, making them valuable in drug discovery and development .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains. A study highlighted that derivatives of triazoles demonstrate higher potency against resistant bacteria compared to traditional antibiotics .

Compound MIC (µg/mL) Target Bacteria
This compound1.56Staphylococcus aureus
This compound6.25Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising activity against several cancer cell lines. For instance, a recent study reported IC50 values indicating effective inhibition of cell proliferation in prostate and breast cancer models .

Cell Line IC50 (µM)
PC3 (Prostate)0.17 ± 0.063
MCF-7 (Breast)0.51 ± 0.083

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. The compound has been evaluated in models of inflammation and has demonstrated the ability to reduce edema and inflammatory markers significantly . In particular, its selectivity for COX-2 inhibition suggests a potential therapeutic role in managing inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammation and cancer progression .
  • Receptor Interaction : It can modulate receptor activity by binding to specific sites on proteins or enzymes, leading to alterations in cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various triazole derivatives against Bacillus subtilis, this compound exhibited MIC values comparable to standard antibiotics like vancomycin and ciprofloxacin . This positions it as a potential candidate for treating resistant bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of triazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit cell growth in vitro with minimal toxicity observed in normal cells . This highlights its therapeutic potential while suggesting further investigation into its safety profile.

Q & A

Q. How can researchers optimize the synthesis of 5-(dimethoxymethyl)-1H-1,2,4-triazole derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection, reflux duration, and purification techniques. For example:
  • Solvent Choice : DMSO is effective for refluxing hydrazide intermediates (65% yield achieved via 18-hour reflux) . Ethanol is preferred for cyclization reactions, as seen in Example 13 of , yielding 15% after 25-hour reflux .

  • Purification : Column chromatography (e.g., silica gel with toluene/dioxane) and recrystallization (water-ethanol mixtures) enhance purity .

  • Catalytic Additives : Triethylamine aids in neutralizing HCl byproducts during hydrazine reactions .

    Table 1: Synthesis Optimization Strategies

    ParameterExample from EvidenceYield/Purity Outcome
    Solvent (DMSO)65% yield
    Reflux Duration (25 hrs)15% yield
    Purification Method>95% purity

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • FTIR-ATR : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns. For instance, methyl groups on the triazole ring show singlet peaks at δ 2.3–2.5 ppm .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known triazole interactions (e.g., cyclooxygenase-2 (COX-2) or human epidermal growth factor receptor (hEGFR) ).

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. achieved nanomolar-range hEGFR inhibition by optimizing triazole-thione substituents .

  • Validation : Cross-reference docking scores (e.g., binding energy < −8 kcal/mol) with in vitro enzyme assays .

    Table 2: Key Computational Parameters

    ParameterExample ApplicationOutcome
    Binding Energy ThresholdhEGFR inhibition IC₅₀ = 12–45 nM
    Substituent Optimization5-[(Triazolyl)methyl] groupsImproved steric compatibility

Q. What strategies address discrepancies in spectral data interpretation for novel triazole derivatives?

  • Methodological Answer :
  • Cross-Technique Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous peaks (e.g., distinguishing methylene vs. methyl groups) .
  • Isotopic Labeling : Use deuterated solvents to clarify splitting patterns in crowded spectra .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied in for pKa studies .

Q. How to determine the pKa of triazole derivatives in different solvents, and what factors influence these values?

  • Methodological Answer :
  • Potentiometric Titration : Measure protonation equilibria in aqueous and non-aqueous solvents (e.g., DMSO, ethanol) .

  • Solvent Effects : Polar solvents stabilize ionized forms, lowering pKa. For example, pKa decreases by 1.5 units in DMSO compared to water due to reduced dielectric constant .

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase acidity, while methoxy groups decrease it .

    Table 3: pKa Variability Across Solvents

    SolventpKa RangeKey Influencing Factor
    Water6.8–7.5High dielectric constant
    DMSO5.3–6.1Low polarity, H-bond acceptor
    Ethanol7.0–7.8Moderate polarity

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of triazole-based compounds?

  • Methodological Answer :
  • COX-2 Inhibition : Use ELISA or fluorometric assays to measure prostaglandin E₂ reduction, as demonstrated in for anti-inflammatory activity .
  • hEGFR Kinase Assay : Employ fluorescence resonance energy transfer (FRET) to quantify ATP-binding inhibition (IC₅₀ values in nanomolar range) .
  • Dose-Response Analysis : Fit data to Hill-Langmuir equations for potency estimation .

Contradictions and Resolutions

  • Synthesis Yields : reports 65% yield via DMSO reflux , while achieves 15% in ethanol . Resolution: Solvent polarity and reaction time critically impact cyclization efficiency.
  • Biological Activity : Some triazoles show COX-2 selectivity , while others target hEGFR . Resolution: Substituent-driven target specificity requires systematic structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(dimethoxymethyl)-1H-1,2,4-triazole
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5-(dimethoxymethyl)-1H-1,2,4-triazole

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